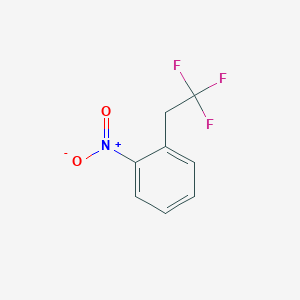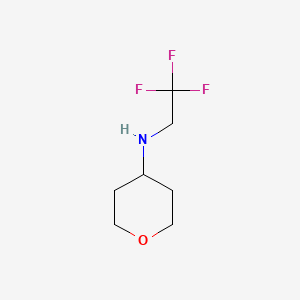![molecular formula C9H18N2O B1418979 N-[3-(methylamino)propyl]cyclobutanecarboxamide CAS No. 1153998-15-2](/img/structure/B1418979.png)
N-[3-(methylamino)propyl]cyclobutanecarboxamide
Descripción general
Descripción
“N-[3-(methylamino)propyl]cyclobutanecarboxamide” is a chemical compound with the CAS Number: 1153998-15-2. Its molecular weight is 170.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H18N2O/c1-10-6-3-7-11-9(12)8-4-2-5-8/h8,10H,2-7H2,1H3,(H,11,12) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Medicinal Chemistry : A study by McLaughlin et al. (2016) involved the synthesis and characterization of a compound similar to N-[3-(methylamino)propyl]cyclobutanecarboxamide, demonstrating its relevance in the development of new chemical entities in medicinal chemistry (McLaughlin et al., 2016).
Auxiliary-Aided Diastereoselective Synthesis : Parella et al. (2013) described a method for the direct bis-arylation of cyclobutanecarboxamide via double C-H activation. This process is crucial for the creation of trisubstituted cyclobutane scaffolds, which are important in the field of organic chemistry (Parella, B. Gopalakrishnan, & S. A. Babu, 2013).
In Vitro Metabolism Studies : Franz et al. (2017) conducted a study on the in vitro metabolism of a compound structurally related to this compound. This research is significant for understanding the metabolic pathways and potential biological effects of such compounds (Franz et al., 2017).
Transport Mechanism in Prostate Cancer : Okudaira et al. (2011) explored the transport mechanism and intracellular fate of a fluorine-substituted cyclobutanecarboxylic acid in human prostate cancer, highlighting the potential of such compounds in cancer diagnostics (Okudaira et al., 2011).
Application in Peptide Dendrimers Synthesis : Gutiérrez-Abad et al. (2010) synthesized cyclobutane containing C3-symmetric peptide dendrimers, indicating the utility of cyclobutanecarboxamide derivatives in advanced materials and nanotechnology (Gutiérrez-Abad, O. Illa, & R. Ortuño, 2010).
Safety and Hazards
The safety information for “N-[3-(methylamino)propyl]cyclobutanecarboxamide” includes several hazard statements: H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N-[3-(methylamino)propyl]cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-6-3-7-11-9(12)8-4-2-5-8/h8,10H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJHCCTEQKWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)
![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)
![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418903.png)


![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)


![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)

